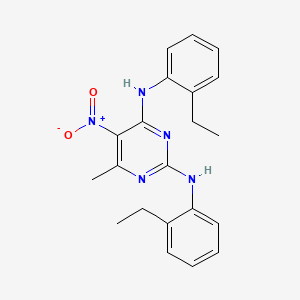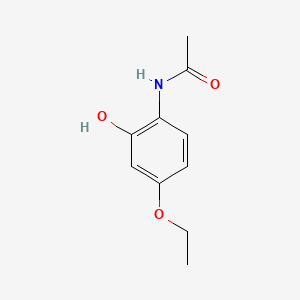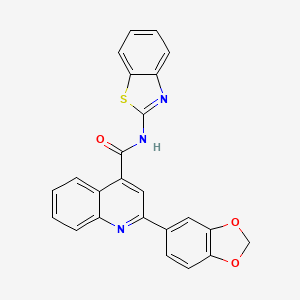
N,N'-bis(2-ethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. This compound is characterized by the presence of two 2-ethylanilino groups, a nitro group, and a methyl group attached to a pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The introduction of a nitro group to the pyrimidine ring is achieved through nitration. This step involves the reaction of pyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Alkylation: The methyl group is introduced via alkylation, where a methylating agent like methyl iodide reacts with the pyrimidine ring.
Amination: The 2-ethylanilino groups are introduced through a nucleophilic substitution reaction. This involves the reaction of the nitrated and methylated pyrimidine with 2-ethylaniline in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner to maintain the desired reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The anilino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products
Oxidation: Formation of 2,4-bis(2-ethylanilino)-5-amino-6-methylpyrimidine.
Reduction: Formation of 2,4-bis(2-ethylanilino)-5-amino-6-methylpyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA, leading to potential biological effects. The anilino groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-bis(2-methylanilino)-5-nitro-6-methylpyrimidine
- 2,4-bis(2-ethylanilino)-5-nitro-6-ethylpyrimidine
- 2,4-bis(2-ethylanilino)-5-amino-6-methylpyrimidine
Uniqueness
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H23N5O2 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
2-N,4-N-bis(2-ethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H23N5O2/c1-4-15-10-6-8-12-17(15)23-20-19(26(27)28)14(3)22-21(25-20)24-18-13-9-7-11-16(18)5-2/h6-13H,4-5H2,1-3H3,(H2,22,23,24,25) |
InChI-Schlüssel |
SSRUMWZKFMZUHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])C)NC3=CC=CC=C3CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)




![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)
![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13822752.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)

![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)
